Advanced Technical Guide: 2-Amino-2-cyclopentylacetic Acid Hydrochloride in Peptidomimetics and Drug Discovery
Advanced Technical Guide: 2-Amino-2-cyclopentylacetic Acid Hydrochloride in Peptidomimetics and Drug Discovery
As the landscape of peptide-based therapeutics shifts toward highly stable, conformationally restricted molecules, non-canonical amino acids have become indispensable tools for structural optimization. 2-Amino-2-cyclopentylacetic acid hydrochloride (CAS 503619-25-8), commonly referred to as cyclopentylglycine (Cpg) hydrochloride, is a premier building block in this domain.
This guide provides a comprehensive analysis of its physicochemical profile, mechanistic utility, and field-proven protocols for integration into solid-phase peptide synthesis (SPPS).
Physicochemical Profiling and Structural Data
Understanding the baseline properties of CAS 503619-25-8 is critical for predicting its behavior in solution and during synthesis. The hydrochloride salt form is specifically utilized to enhance shelf-life stability and aqueous solubility, preventing the premature cyclization (e.g., diketopiperazine formation) often observed in free-base unnatural amino acids.
| Property | Value | Scientific Implication |
| Chemical Name | 2-Amino-2-cyclopentylacetic acid HCl | Aliphatic, non-polar unnatural amino acid. |
| CAS Number | 503619-25-8[1] | Specific to the hydrochloride salt. |
| Molecular Formula | C7H14ClNO2[1] | Contains a bulky cyclopentyl side chain. |
| Molecular Weight | 179.64 g/mol [1] | Requires precise stoichiometric calculation during SPPS. |
| pKa (Predicted) | ~2.49 (Carboxylic acid)[2] | Highly acidic carboxyl group; requires strong activation for coupling. |
| Physical Form | Powder[1] | Easily weighable; hygroscopic nature demands desiccated storage. |
Mechanistic Rationale: Why Cyclopentylglycine?
In drug development, replacing canonical aliphatic residues (like L-Valine or L-Leucine) with cyclopentylglycine is not a random substitution; it is a calculated structural intervention driven by two primary factors:
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Conformational Restriction: The cyclopentyl ring imposes severe steric constraints on the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. This "locks" the peptide into a specific bioactive conformation, reducing entropic penalty upon receptor binding and thereby increasing target affinity[3].
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Proteolytic Shielding: Endogenous proteases recognize specific peptide backbone geometries. The bulky, unnatural cyclopentyl side chain creates a steric shield around adjacent amide bonds, effectively blocking protease active sites and dramatically extending the molecule's plasma half-life[4].
Fig 1: Mechanism of proteolytic resistance conferred by cyclopentylglycine incorporation.
High-Impact Applications in Therapeutics
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Tumor Theranostics: In the structural optimization of EphA2-targeted bicyclic peptides, substituting natural residues with alkyl-substituted amino acids like cyclopentylglycine yielded superior binding activities (IC50 values down to the low nanomolar range) by optimizing hydrophobic pocket interactions[3].
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Blood-Brain Barrier (BBB) Penetration: Peptides incorporating Cpg have been successfully engineered as highly stable vectors to transport diagnostic probes and therapeutic molecules across the BBB, a notoriously difficult biological barrier[5].
Experimental Workflows: Overcoming Steric Hindrance
As a Senior Application Scientist, I must emphasize that the very steric bulk that makes Cpg valuable biologically makes it challenging chemically. Standard coupling reagents (e.g., HBTU or DIC/HOBt) will often yield incomplete couplings, leading to deletion sequences in your peptide library.
The following self-validating protocols are engineered to ensure near-quantitative yields.
Protocol A: Fmoc-Protection of the Hydrochloride Salt
Before CAS 503619-25-8 can be used in standard SPPS, the free amine must be protected with a fluorenylmethoxycarbonyl (Fmoc) group[4].
Causality: The HCl salt must be neutralized to free the amine for nucleophilic attack on Fmoc-OSu. We use sodium carbonate ( Na2CO3 ) to maintain a slightly basic pH without causing racemization at the alpha-carbon.
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Dissolution: Dissolve 1.0 eq of 2-Amino-2-cyclopentylacetic acid HCl in a 1:1 mixture of 10% aqueous Na2CO3 and dioxane.
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Fmoc Addition: Cool the reaction to 0°C. Dropwise, add 1.1 eq of Fmoc-OSu dissolved in minimal dioxane.
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Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Self-Validation: Monitor via TLC (Ninhydrin stain); the primary amine spot should completely disappear.
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Isolation: Acidify the aqueous layer with 1M HCl to pH 2.0 to precipitate the Fmoc-Cpg-OH. Extract with ethyl acetate, wash with brine, dry over MgSO4 , and concentrate under reduced pressure.
Protocol B: Optimized SPPS Coupling of Fmoc-Cpg-OH
To overcome the steric hindrance of the cyclopentyl ring during peptide elongation, we replace standard activators with the highly reactive HATU/HOAt system.
Causality: HATU generates a 7-aza-1-hydroxybenzotriazole active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides an neighboring-group effect, utilizing hydrogen bonding to pre-organize the incoming amine, dramatically accelerating the acylation rate of sterically hindered residues.
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Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.
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Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 times).
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Activation: In a separate vial, dissolve 4.0 eq of Fmoc-Cpg-OH, 3.9 eq of HATU, and 4.0 eq of HOAt in minimal DMF. Add 8.0 eq of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes to ensure complete active ester formation.
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Coupling: Add the activated mixture to the resin. For optimal results, utilize microwave-assisted SPPS at 75°C for 15 minutes. If running at room temperature, extend the coupling time to 3 hours.
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Validation & Capping: Perform a Kaiser Test. If a slight blue color persists (indicating incomplete coupling due to steric clash), do not proceed. Perform a second coupling cycle. Once negative, cap any unreacted amines using Acetic Anhydride/Pyridine (1:1) to prevent deletion sequences.
Fig 2: Optimized SPPS workflow for coupling sterically hindered cyclopentylglycine.
References
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Sigma-Aldrich. "2-amino-2-cyclopentylacetic acid hydrochloride | 503619-25-8". 1
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Journal of Medicinal Chemistry - ACS Publications. "Structural Optimization and Radiolabeling of EphA2-Targeted Bicyclic Peptides for Tumor Theranostics". 3
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Chem-Impex. "Fmoc-L-cyclopentylglycine". 4
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Google Patents. "US9328143B2 - Peptide derivatives and use thereof as carriers for molecules in the form of conjugates".5
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Chemdad. "L-Cyclopentylglycine Two Chongqing Chemdad Co., Ltd". 2
Sources
- 1. 2-amino-2-cyclopentylacetic acid hydrochloride | 503619-25-8 [sigmaaldrich.com]
- 2. L-Cyclopentylglycine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. US9328143B2 - Peptide derivatives and use thereof as carriers for molecules in the form of conjugates - Google Patents [patents.google.com]
